REACTION_CXSMILES
|
C1C=CC(P(C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CC(C)([O-])C.[Na+].[CH2:53]([C:55]1[CH:56]([C:61]([O:63][CH2:64][CH3:65])=[O:62])[CH2:57][C:58](=[O:60])[CH:59]=1)[CH3:54].C(O)(C)(C)C>C1(C)C=CC=CC=1.[Cu]Cl>[CH2:53]([CH:55]1[CH2:59][C:58](=[O:60])[CH2:57][CH:56]1[C:61]([O:63][CH2:64][CH3:65])=[O:62])[CH3:54] |f:1.2|
|
Name
|
polymethylhydrosiloxane
|
Quantity
|
18.29 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C(CC(C1)=O)C(=O)OCC
|
Name
|
|
Quantity
|
69.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
4.27 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
|
Name
|
|
Quantity
|
6.86 mmol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
copper(I) chloride
|
Quantity
|
0.679 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature for 15 min after which the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a brown solution
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to about 5° C.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at about 5° C. for about 40 min
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to about −15° C.
|
Type
|
STIRRING
|
Details
|
the reaction stirred at about −15° C. for about 120 h
|
Duration
|
120 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched by the addition of 1:1 ethanol/toluene (350 mL) and Celite® 545 (25 g)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for about 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
ADDITION
|
Details
|
Heptane (350 mL) was added to the residue and solids
|
Type
|
CUSTOM
|
Details
|
were removed by filtration
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by silica gel chromatography
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1C(CC(C1)=O)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1C=CC(P(C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CC(C)([O-])C.[Na+].[CH2:53]([C:55]1[CH:56]([C:61]([O:63][CH2:64][CH3:65])=[O:62])[CH2:57][C:58](=[O:60])[CH:59]=1)[CH3:54].C(O)(C)(C)C>C1(C)C=CC=CC=1.[Cu]Cl>[CH2:53]([CH:55]1[CH2:59][C:58](=[O:60])[CH2:57][CH:56]1[C:61]([O:63][CH2:64][CH3:65])=[O:62])[CH3:54] |f:1.2|
|
Name
|
polymethylhydrosiloxane
|
Quantity
|
18.29 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C(CC(C1)=O)C(=O)OCC
|
Name
|
|
Quantity
|
69.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
4.27 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
|
Name
|
|
Quantity
|
6.86 mmol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
copper(I) chloride
|
Quantity
|
0.679 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature for 15 min after which the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a brown solution
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to about 5° C.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at about 5° C. for about 40 min
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to about −15° C.
|
Type
|
STIRRING
|
Details
|
the reaction stirred at about −15° C. for about 120 h
|
Duration
|
120 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched by the addition of 1:1 ethanol/toluene (350 mL) and Celite® 545 (25 g)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for about 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
ADDITION
|
Details
|
Heptane (350 mL) was added to the residue and solids
|
Type
|
CUSTOM
|
Details
|
were removed by filtration
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by silica gel chromatography
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1C(CC(C1)=O)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |